molecular formula C6H3ClFN3O2S B6606610 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride CAS No. 2228241-54-9

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Cat. No.: B6606610
CAS No.: 2228241-54-9
M. Wt: 235.62 g/mol
InChI Key: REEZWKVPAFTNKW-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a specialized chemical reagent designed for medicinal chemistry and chemical biology research. This multifunctional compound features a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its strong affinity for kinase ATP-binding sites, making it a privileged structure in the development of anticancer agents . The reactive sulfonyl fluoride group at the 5-position enables this molecule to act as a versatile intermediate for covalent inhibitor discovery and activity-based protein profiling (ABPP), allowing researchers to selectively target serine, threonine, tyrosine, lysine, and histidine residues in enzymes. Its research applications are extensive, particularly in the synthesis of novel therapeutics targeting protein kinases such as p21-activated kinase 4 (PAK4), where pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity . Furthermore, this core structure shows significant promise in antimicrobial development, with recent studies identifying 4-substituted pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics . The presence of both the chloro and sulfonyl fluoride substituents on the electron-rich heterocyclic system provides distinct sites for sequential functionalization via nucleophilic aromatic substitution and sulfur(VI) fluoride exchange (SuFEx) chemistry, facilitating the rapid generation of diverse compound libraries for structure-activity relationship studies.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3O2S/c7-5-4-3(14(8,12)13)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZWKVPAFTNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Route

The patent CN110386936B outlines a method starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate . These reagents undergo condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene , which is then subjected to cyclization with formamidine salt under basic conditions. Key parameters include:

  • Molar ratios : Base : formamidine salt : intermediate = (2.0–3.0) : (1.0–1.5) : 1.

  • Temperature : Cyclization at 0–50°C, followed by elimination at 50–110°C.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

This route achieves the core structure in 45.8% yield over five steps when starting from diethyl malonate, as reported in a complementary study.

Palladium-Catalyzed Cross-Coupling

Ambeed’s protocol employs palladium catalysts (e.g., Pd(PPh₃)₄) to functionalize the pyrrolo[2,3-d]pyrimidine core. For example:

  • Methylation : Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylmagnesium bromide in toluene at 55°C yields 4-methyl derivatives .

  • Catalyst loading : 1–5 mol% Pd(PPh₃)₄ ensures efficient coupling while minimizing side reactions.

StepReagentsTemperatureSolventYield (%)
SulfonationClSO₃H, AlCl₃0–5°CDCM60–70*
FluorinationDAST, CH₂Cl₂RTAnhydrous THF50–60*

*Theoretical yields based on analogous reactions.

Optimization and Challenges

Regioselectivity Control

Position 5 is favored for sulfonylation due to the electron-donating effects of the pyrrole nitrogen. However, competing reactions at position 2 or 4 necessitate precise control:

  • Directing groups : Transient protection of the 4-chloro group with trimethylsilyl chloride (TMSCl) enhances selectivity for position 5.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.

Stability Considerations

Sulfonyl fluorides are sensitive to hydrolysis. Key mitigations include:

  • Anhydrous conditions : Reactions conducted under nitrogen or argon.

  • Low-temperature workup : Quenching reactions at −70°C to prevent decomposition.

Analytical Validation

Intermediate and final products are characterized via:

  • ¹H NMR : Distinct peaks for the pyrrole proton (δ 6.68 ppm) and sulfonyl fluoride (δ 8.94 ppm).

  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 235.63 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, sulfonylating agents, and palladium catalysts. Reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with precise control over temperature and pH to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical intermediates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases and enzymes. The compound inhibits the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can disrupt key signaling pathways involved in cell division, inflammation, and other biological processes .

Comparison with Similar Compounds

4-Chloro-5-halo-pyrrolo[2,3-d]pyrimidines

Examples :

  • Synthesis: Prepared from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via halogenation under inert conditions (argon atmosphere) . Key Differences:
  • Reactivity: Sulfonyl fluoride exhibits higher electrophilicity compared to halogens, enabling nucleophilic substitution reactions with amino or hydroxyl groups.
  • Applications : Halogenated derivatives are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas sulfonyl fluoride is tailored for covalent binding .

Carboxylic Acid Derivatives

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Molecular Formula : C₇H₄ClN₃O₂ .
Properties :

  • Solubility : Polar due to the carboxylic acid group; likely soluble in aqueous bases.
  • Reactivity : Prone to decarboxylation under acidic conditions.
    Comparison :
  • The sulfonyl fluoride group (-SO₂F) offers superior stability in aqueous environments compared to the carboxylic acid (-COOH), which may protonate or participate in hydrogen bonding .

Aryl-Substituted Derivatives

4-Chloro-7-(4-fluorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidine

Molecular Weight : 323.76 g/mol .
Synthesis : Achieved via coupling reactions with aryl halides or boronic acids under palladium catalysis .
Key Differences :

  • Steric Effects : Bulky aryl groups (e.g., phenyl, p-tolyl) hinder nucleophilic attack at the 4-chloro position, whereas the sulfonyl fluoride group maintains accessibility for covalent interactions .

Amino Derivatives

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine

Applications: A pharmacophore in kinase inhibitors, leveraging the amino group for hydrogen bonding with ATP-binding pockets . Comparison:

  • The sulfonyl fluoride’s -SO₂F group provides a distinct mechanism (covalent inhibition) compared to the non-covalent interactions mediated by the amine .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
Target Compound (Sulfonyl Fluoride) C₇H₄ClFN₃O₂S 263.64 (calculated) -SO₂F at C5 Covalent inhibitors
5-Carboxylic Acid C₇H₄ClN₃O₂ 213.58 -COOH at C5 Intermediate for amide synthesis
5-Difluoromethyl C₇H₄ClF₂N₃ 203.58 -CF₂H at C5 Undisclosed (probable antiviral)
7-(4-Fluorophenyl) C₁₈H₁₁ClFN₃ 323.76 Aryl at N7 Kinase inhibitor scaffolds

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure is typically synthesized via multi-step routes involving halogenation, sulfonation, or substitution reactions. For example, a common approach involves substituting the 5-position with sulfonyl fluoride groups using sulfuryl chloride derivatives under controlled anhydrous conditions. Reaction temperature (e.g., 0–5°C for sulfonyl fluoride introduction) and solvent polarity (e.g., dichloromethane or THF) critically impact regioselectivity and yield . Characterization via 1H^1H NMR and HRMS is essential to confirm purity and structure .

Q. How can researchers validate the identity and purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and absence of byproducts (e.g., residual solvents or unreacted intermediates) .
  • HRMS : Confirm molecular weight and isotopic patterns, especially for halogenated variants .
  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities .

Q. What are the common functionalization sites on the pyrrolo[2,3-d]pyrimidine scaffold for downstream applications?

  • Methodological Answer : The 4-chloro and 5-sulfonyl fluoride groups are primary sites for modification:

  • 4-Chloro : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides) to introduce heterocyclic or alkyl moieties .
  • 5-Sulfonyl Fluoride : Reacts selectively with thiols or amines via SuFEx (Sulfur Fluoride Exchange) chemistry, enabling bioconjugation or prodrug design .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of the 5-sulfonyl fluoride group in SuFEx reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro or halogens) at the 4-position enhance the electrophilicity of the sulfonyl fluoride, accelerating SuFEx kinetics. Steric hindrance from bulky substituents (e.g., aryl groups) may reduce reaction rates. Computational modeling (DFT) and kinetic studies under varying pH/temperature conditions can quantify these effects .

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Compare yields in alternative solvents (e.g., acetonitrile or ethyl acetate) .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to mitigate competing pathways .
  • Scale-Up Adjustments : Pilot-scale reactions may require modified heating/cooling rates to maintain selectivity .

Q. How can researchers design experiments to evaluate the biological activity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride analogs?

  • Methodological Answer :

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or nucleotide-binding proteins, leveraging the sulfonyl fluoride’s covalent binding capability .
  • Cellular Uptake Studies : Radiolabeling (e.g., 18F^{18}F) or fluorescent tagging to track intracellular distribution .
  • Toxicity Profiling : Assess metabolic stability in liver microsomes and cytotoxicity in primary cell lines .

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